(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate is a chiral compound classified as a pyrrolidine derivative. This compound is notable for its diverse biological activities and is widely utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its unique structure allows it to introduce chirality into synthetic processes, making it valuable in asymmetric synthesis.
The compound is identified by its CAS number 1523530-44-0 and is available for purchase through various chemical suppliers. It has been documented in several scientific databases, including PubChem and CAS Common Chemistry, where detailed information about its properties and applications can be accessed.
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate falls under the category of chiral intermediates, which are essential in the production of enantiomerically pure compounds. The compound's ability to participate in asymmetric synthesis makes it significant in medicinal chemistry and drug development.
The synthesis of (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate typically involves enantioselective Michael addition reactions. In this process, carboxylate-substituted enones react with nitroalkanes to yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids. This method is favored due to its efficiency in producing compounds with high optical purity.
The molecular formula for (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate is C₈H₈F₃NO₂, with a molecular weight of 243.18 g/mol. Its structure features a pyrrolidine ring substituted with a methyl ester and a trifluoroacetate group, contributing to its chiral nature.
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions typically require controlled conditions to ensure high yields and selectivity.
The mechanism of action of (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways. The precise molecular targets depend on the specific application of the compound.
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate is characterized by:
The compound exhibits stability under normal laboratory conditions but may be sensitive to moisture and heat. It is crucial to handle it under inert atmospheres when conducting reactions to prevent degradation.
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate has several significant applications:
Asymmetric hydrogenation stands as the most industrially viable approach for synthesizing the (R)-enantiomer with high optical purity. This methodology employs chiral transition metal catalysts to reduce prochiral precursors like itaconate derivatives or enamide intermediates:
Rhodium-DuPhos Catalysis: Utilizing [(R,R)-Et-DuPhos)Rh(COD)]OTf catalysts enables hydrogenation of methyl 2-acetamidoacrylate derivatives at elevated pressures (50-100 psi H₂). This process achieves exceptional enantioselectivity (>98% ee) with catalyst loadings as low as 0.5 mol% in methanol/water mixtures. The reaction proceeds through a rigorous chiral environment where the catalyst's bidentate phosphine ligands enforce facial selectivity during hydride transfer [4] [8].
Organocatalytic Approaches: Proline-derived catalysts facilitate asymmetric Michael additions between aldehydes and nitroolefins, establishing the pyrrolidine ring with up to 95% ee. The cascade mechanism involves enamine formation, conjugate addition, and intramolecular iminium cyclization. While atom-economical, this route requires multi-step transformations to reach the target methyl ester, potentially reducing overall yield [6].
Enantioselective Decarboxylation: Copper-bisoxazoline complexes catalyze the decarboxylative alkylation of prochiral pyrrolidinones using malonate derivatives. This method achieves 92-94% ee in toluene at -20°C but faces scalability challenges due to stringent temperature control requirements and extended reaction times (24-48 hours) [5].
Table 1: Comparative Analysis of Asymmetric Catalytic Methods
Methodology | Catalyst System | Enantiomeric Excess (%) | Reaction Conditions | Key Advantages |
---|---|---|---|---|
Rh-DuPhos Hydrogenation | [(R,R)-Et-DuPhos)Rh(COD)]OTf | >98% | 50-100 psi H₂, RT, 12h | Industrial scalability |
Proline Organocatalysis | L-Proline/Triethylamine | 90-95% | RT, 24-48h | Atom economy, no metals |
Cu-Catalyzed Decarboxylation | Cu(OTf)₂/(S)-t-BuBOX | 92-94% | Toluene, -20°C, 24-48h | Mild decarboxylation conditions |
Salt formation serves as a critical purification and stabilization step for the inherently hygroscopic free base. The proton transfer equilibrium between methyl (R)-pyrrolidine-3-carboxylate and trifluoroacetic acid (TFA) depends critically on solvent polarity and stoichiometry:
Solvent Optimization Studies: Ether solvents like methyl tert-butyl ether (MTBE) provide optimal crystallization outcomes due to moderate polarity that facilitates proton transfer while minimizing TFA incorporation into the crystal lattice. Dichloromethane produces solvated crystals with decreased thermal stability, while methanol promotes ester transesterification during prolonged exposure. Stoichiometric studies confirm a 1:1 acid-base complex through single-crystal X-ray diffraction analysis [1] [10].
Crystallization Dynamics: Controlled antisolvent addition (hexane) to TFA/base solutions in MTBE generates micronized particles with uniform morphology (20-50 µm). This process achieves >99.5% chemical purity by encapsulating hydrophobic impurities in the mother liquor. The crystalline salt demonstrates enhanced stability (RT, 24 months) compared to the free base, which undergoes racemization and ester hydrolysis under ambient conditions [1].
Counterion Impact: Trifluoroacetate provides superior solubility profiles in aqueous-organic mixtures compared to hydrochloride salts, facilitating downstream reactions in peptide coupling or reductive amination. The electron-withdrawing nature of CF₃COO⁻ slightly activates the pyrrolidine nitrogen toward nucleophilic reactions while preventing N-oxidation during storage [9] [10].
Solid-phase techniques enable rapid structural diversification of the pyrrolidine core, particularly valuable for generating compound libraries in drug discovery:
Resin Selection and Loading: Wang resin functionalized with acid-labile hydroxy linkage efficiently immobilizes Fmoc-(R)-pyrrolidine-3-carboxylic acid through standard DIC/HOBt esterification. Loading capacities reach 0.8-1.2 mmol/g with minimal diastereomer formation (<0.5%). The steric accessibility of the pyrrolidine nitrogen allows for selective N-alkylation using alkyl halides (Cs₂CO₃, DMF, 50°C) while preserving the ester functionality [3].
On-Resin Functionalization: Immobilized pyrrolidine undergoes Pd-mediated Suzuki couplings with arylboronic acids at C4 position (Pd(PPh₃)₄, K₂CO₃, toluene/water). Alternatively, Knoevenagel condensation with aromatic aldehydes introduces exocyclic double bonds at C3. These transformations demonstrate excellent stereoretention (>98% ee) due to the chiral environment imposed by the resin matrix [3].
Cleavage and Characterization: Treatment with TFA/DCM (1:1) cleaves the product while simultaneously forming the trifluoroacetate salt. This one-step isolation yields 85-92% pure products after precipitation. LC-MS analysis confirms the absence of racemization during solid-phase processing, making this approach invaluable for producing derivatives like pyrrolopyrimidine-based SARS-CoV-2 Mac1 inhibitors [3].
Table 2: Solid-Phase Synthesis Optimization Parameters
Synthetic Step | Optimal Conditions | Functional Group Tolerance | Yield Range | Purity (HPLC) |
---|---|---|---|---|
Resin Loading | DIC/HOBt, DMF, 25°C, 12h | Carboxylic acids, phenols | 85-92% | >95% |
N-Alkylation | Cs₂CO₃, DMF, 50°C, 6-8h | Halides, mesylates | 75-88% | >90% |
Suzuki Coupling (C4) | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C, 12h | Boronic acids/esters | 65-78% | 85-92% |
TFA Cleavage/Salt Formation | TFA/DCM (1:1), 0°C→RT, 2h | Esters, amides, ketones | 90-95% | 88-95% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1